molecular formula C16H9BrClNO2 B13028604 5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione CAS No. 861334-92-1

5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione

Cat. No.: B13028604
CAS No.: 861334-92-1
M. Wt: 362.60 g/mol
InChI Key: ZYDAHJPOAJFVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of bromine, chlorine, and phenylamino groups attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional properties and applications .

Scientific Research Applications

5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione involves its interaction with cellular components, leading to the modulation of various biochemical pathways. The compound can target specific enzymes and receptors, influencing cellular processes such as apoptosis, cell proliferation, and oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione is unique due to its specific combination of bromine, chlorine, and phenylamino groups attached to a naphthalene-1,4-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

861334-92-1

Molecular Formula

C16H9BrClNO2

Molecular Weight

362.60 g/mol

IUPAC Name

2-anilino-5-bromo-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C16H9BrClNO2/c17-11-8-4-7-10-12(11)16(21)13(18)14(15(10)20)19-9-5-2-1-3-6-9/h1-8,19H

InChI Key

ZYDAHJPOAJFVMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=C3Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.